Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate
CAS No.: 1179891-92-9
Cat. No.: VC3060376
Molecular Formula: C10H11BrN2O4
Molecular Weight: 303.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179891-92-9 |
|---|---|
| Molecular Formula | C10H11BrN2O4 |
| Molecular Weight | 303.11 g/mol |
| IUPAC Name | ethyl 2-(4-bromo-2-nitroanilino)acetate |
| Standard InChI | InChI=1S/C10H11BrN2O4/c1-2-17-10(14)6-12-8-4-3-7(11)5-9(8)13(15)16/h3-5,12H,2,6H2,1H3 |
| Standard InChI Key | ACOOABNWNPCOAB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CNC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
| Canonical SMILES | CCOC(=O)CNC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate (CAS: 1179891-92-9) has the molecular formula C₁₀H₁₁BrN₂O₄ and a molecular weight of 303.11 g/mol . The compound's structure features several key functional groups that contribute to its chemical behavior and potential applications. The bromine atom at the para position increases lipophilicity and provides a site for potential coupling reactions, while the nitro group at the ortho position serves as an electron-withdrawing group influencing the reactivity of the aromatic ring. The compound also contains a secondary amine linking the phenyl ring to the acetate moiety and an ethyl ester group that enhances solubility in organic solvents.
Table 1: Basic Identification Data
| Property | Value |
|---|---|
| CAS Number | 1179891-92-9 |
| Molecular Formula | C₁₀H₁₁BrN₂O₄ |
| Molecular Weight | 303.11 g/mol |
| IUPAC Name | ethyl 2-(4-bromo-2-nitroanilino)acetate |
| InChI | InChI=1S/C10H11BrN2O4/c1-2-17-10(14)6-12-8-4-3-7(11)5-9(8)13(15)16/h3-5,12H,2,6H2,1H3 |
| Canonical SMILES | CCOC(=O)CNC1=C(C=C(C=C1)Br)N+[O-] |
The unique structural features of Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate provide it with specific physical and chemical properties. The compound is likely a solid at room temperature, with a yellowish to reddish-brown coloration typical of nitroaromatic compounds. It exhibits good solubility in common organic solvents such as ethanol, acetone, and dichloromethane, but limited solubility in water. The presence of multiple functional groups creates several reactive sites that can be exploited in various chemical transformations.
Chemical Properties and Reactivity
The chemical reactivity of Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate is defined by its multiple functional groups, each offering distinct reaction possibilities:
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The nitro group can undergo reduction to form an amino group, potentially leading to intramolecular cyclization products
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The bromine substituent provides a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings
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The ester group can participate in hydrolysis, transesterification, or amidation reactions
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The secondary amine can undergo N-alkylation or acylation reactions
These diverse reaction pathways make Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate a versatile building block in organic synthesis. The compound can serve as a precursor for the synthesis of heterocyclic compounds, potential enzyme inhibitors, and other bioactive molecules.
Biological Activity
The biological activity of Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate can be inferred from studies on structurally similar compounds. Its unique structural features suggest several potential biological effects.
| Activity Type | Mechanism | Structural Feature Responsible |
|---|---|---|
| Antimicrobial | Inhibition of bacterial cell processes | Nitro group and bromine atom |
| Anti-inflammatory | Modulation of inflammatory cytokines | Nitro-substituted aromatic ring |
| Cytotoxicity | Induction of apoptosis in cancer cells | Multiple electron-withdrawing groups |
| Enzyme Inhibition | Interaction with enzyme active sites | Aromatic scaffold with diverse functional groups |
Research Applications
Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate has diverse applications in several research domains due to its unique structural features and reactivity.
Synthetic Organic Chemistry
In organic synthesis, Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate serves as a valuable intermediate for the preparation of more complex molecules. Its multiple functional groups provide handles for various transformations, making it a versatile building block for the construction of complex molecular architectures.
The compound could potentially be used in the synthesis of heterocyclic compounds through cyclization reactions involving the nitro group, amino linkage, and ester functionality. Such heterocyclic compounds often exhibit interesting biological activities and can serve as core structures in drug development.
Medicinal Chemistry
In medicinal chemistry, Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate could serve as a starting point for the development of novel therapeutic agents. The presence of the bromine atom allows for structural diversification through coupling reactions, enabling the creation of chemical libraries for biological screening.
As noted in related research: "Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of heterocyclic frameworks and enzyme inhibitors".
Structure-Activity Relationship Studies
The systematic modification of the compound's structure (varying substituents, altering the ester group, etc.) can provide insights into structure-activity relationships. Such studies help researchers identify optimal molecular features for specific biological activities and guide the rational design of more potent and selective compounds.
Structural Analogs and Comparisons
Several structurally related compounds provide context for understanding the properties and potential applications of Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate.
Table 3: Comparison with Structural Analogs
Structure-Property Relationships
The structural features of Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate directly influence its properties:
Bromine Substituent: Increases lipophilicity and molecular weight, provides a site for metal-catalyzed coupling reactions. Compounds like "Ethyl (4-bromo-2-nitrophenyl)acetate" with CAS 199328-35-3 demonstrate how the bromine positioning affects physical properties, giving a boiling point of "345.2±27.0 °C at 760 mmHg" .
Nitro Group: Creates an electron-deficient aromatic ring, facilitating nucleophilic attack. This group can also be reduced to an amino group, enabling further chemical transformations.
Amino Linkage: Provides a potential hydrogen bond donor and a nucleophilic site for further functionalization.
Ethyl Ester: Contributes to solubility in organic solvents and serves as a point for further functionalization through hydrolysis, transesterification, or reduction reactions.
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